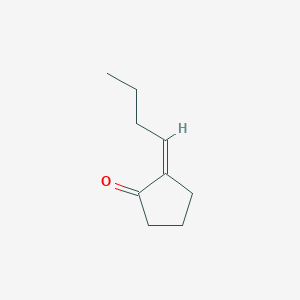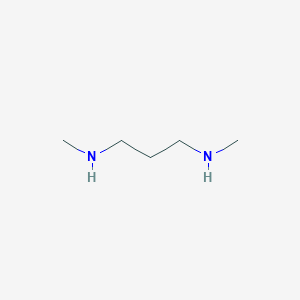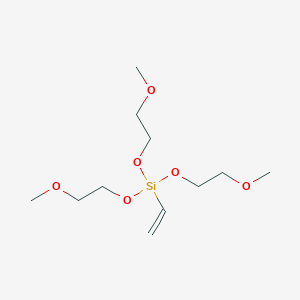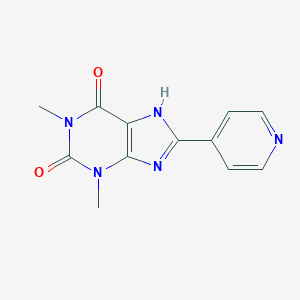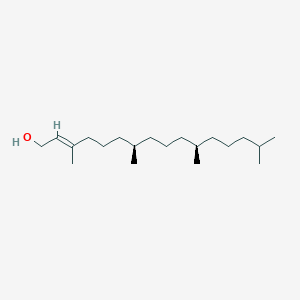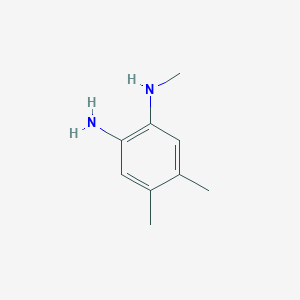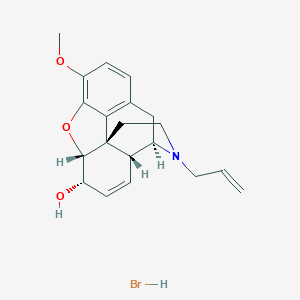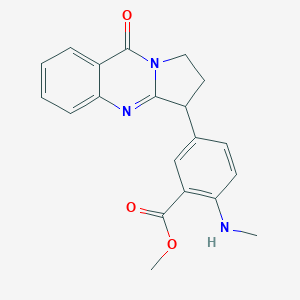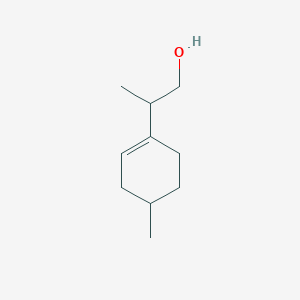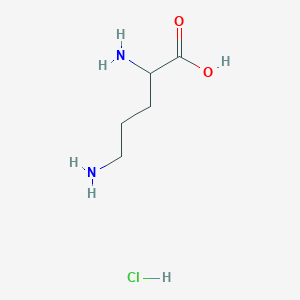
DL-Ornithine hydrochloride
Overview
Description
DL-Ornithine hydrochloride is a synthetic derivative of the amino acid ornithine. It is commonly used in biochemical research and various industrial applications. Ornithine itself is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver. This compound is the racemic mixture of D-ornithine and L-ornithine, combined with hydrochloric acid to form a stable salt.
Mechanism of Action
Target of Action
The primary target of DL-Ornithine hydrochloride is the urea cycle in the liver . It interacts with enzymes such as ornithine transcarbamylase and arginase . These enzymes are crucial for the disposal of excess nitrogen in the body .
Mode of Action
This compound is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . This compound plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . It also acts as a precursor for the synthesis of polyamines such as putrescine and spermine .
Biochemical Pathways
This compound is involved in the urea cycle , proline metabolism , and the biosynthesis of creatine and polyamines . It is produced from the splitting off of urea from arginine during the urea cycle . It also serves as a starting point for the synthesis of many polyamines such as putrescine and spermine .
Pharmacokinetics
It is known that it is metabolized to l-arginine, which stimulates the pituitary release of growth hormone . The state of L-arginine in tissues throughout the body can be affected by burns or other injuries .
Result of Action
This compound plays a critical role in the production of the body’s proteins, enzymes, and muscle tissue . It enhances the release of growth hormone and is claimed to burn excess body fat . It is also necessary for proper immune function and good liver function .
Biochemical Analysis
Biochemical Properties
DL-Ornithine hydrochloride is involved in the urea cycle, a critical metabolic pathway in the liver that helps in the disposal of excess nitrogen . It acts as a precursor for the synthesis of citrulline and arginine . It also plays a central role in the synthesis of polyamines such as putrescine and spermine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . It influences cell function by playing a central role in the urea cycle, which is important for the disposal of excess nitrogen .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism to L-arginine . L-arginine stimulates the pituitary release of growth hormone . This process is crucial for the body’s protein synthesis, enzyme production, and muscle tissue formation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a minor increase in plasma aspartic acid and glutamic acid concentrations at the highest intake dosages . No other changes in measured parameters were observed, and study subjects tolerated 4-week-long oral supplementation of this compound without treatment-related adverse events .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, L-Ornithine produced significant “sedative” effects on brain slice metabolism, most likely via conversion of ornithine to GABA via the ornithine aminotransferase pathway .
Metabolic Pathways
This compound is involved in the urea cycle, a metabolic pathway that allows for the disposal of excess nitrogen . It is also the starting point for the synthesis of many polyamines such as putrescine .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is metabolized to L-arginine, which stimulates the pituitary release of growth hormone .
Subcellular Localization
The enzymes involved in the synthesis and degradation of this compound show a complex pattern of differential cellular localization, subcellular compartmentation, and expression of isoforms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DL-Ornithine hydrochloride typically involves the chemical synthesis of ornithine followed by its conversion to the hydrochloride salt. One common method starts with the amino acid arginine. Arginine is hydrolyzed to ornithine using the enzyme arginase. The resulting ornithine is then reacted with hydrochloric acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound can involve large-scale enzymatic processes. For example, arginine can be converted to ornithine using microbial fermentation. The ornithine is then purified and reacted with hydrochloric acid to produce the hydrochloride salt. This method ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: DL-Ornithine hydrochloride can undergo various chemical reactions, including:
Decarboxylation: This reaction involves the removal of a carboxyl group, often facilitated by enzymes such as ornithine decarboxylase.
Substitution Reactions: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions:
Decarboxylation: Enzymatic decarboxylation using ornithine decarboxylase.
Substitution: Various nucleophiles can be used, depending on the desired product.
Oxidation/Reduction: Standard oxidizing or reducing agents can be employed under controlled conditions.
Major Products:
Putrescine: Formed through decarboxylation.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
DL-Ornithine hydrochloride has a wide range of applications in scientific research:
Biochemistry: It is used to study the urea cycle and amino acid metabolism.
Industrial Applications: It is used in the synthesis of polyamines such as putrescine and spermidine, which are important for cell growth and differentiation.
Comparison with Similar Compounds
L-Ornithine: The naturally occurring form of ornithine, which is more commonly found in biological systems.
L-Arginine: Another amino acid involved in the urea cycle and nitric oxide synthesis.
L-Citrulline: A precursor to L-arginine in the urea cycle.
Uniqueness: DL-Ornithine hydrochloride is unique in that it is a racemic mixture, providing both D- and L-forms of ornithine. This can be advantageous in certain research applications where the effects of both enantiomers are of interest .
Properties
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2.ClH/c7-4(8)6(10,5(11)12)2-1-3-9;/h4H,1-3,9-10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGNNYJFSHYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019072 | |
| Record name | Eflornithine hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81645-68-3, 68278-23-9 | |
| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81645-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68278-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068278239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EFLORNITHINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eflornithine hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EFLORNITHINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO07O10TCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What potential application does DL-Ornithine hydrochloride have in radiation dosimetry?
A1: Research suggests that this compound rods exhibit a quantifiable response to gamma radiation. [] The intensity of a specific EPR signal within the rods increases proportionally with the absorbed radiation dose, making it a potential material for Electron Paramagnetic Resonance (EPR) dosimetry. [] This could be particularly useful for measuring doses in the range of 0.5 to 50 kGy. []
Q2: How stable is this compound under different environmental conditions?
A2: One study indicates that this compound rods demonstrate good pre- and post-irradiation stability. [] Additionally, humidity seems to have a negligible effect on the material during irradiation. [] These properties are beneficial for dosimetry applications where consistent performance is crucial.
Q3: Are there specific conditions that can impact the effectiveness of this compound as a nutrient source?
A4: Research suggests that the presence of other compounds can influence the utilization of this compound. For instance, in a study focusing on Vibrio fetus, this compound demonstrated a stimulative effect on both the growth and germination of the bacteria when caramel from glucose was present in the medium. [] This suggests potential interactions between this compound and other media components, ultimately affecting its role as a nutrient source.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



